molecular formula C23H20FN5O2 B2524506 6-Benzyl-2-[(4-fluorophenyl)methyl]-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione CAS No. 900289-45-4

6-Benzyl-2-[(4-fluorophenyl)methyl]-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione

Cat. No. B2524506
M. Wt: 417.444
InChI Key: ACLQQRBBJNGWNB-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups. It has a purine imidazole ring which is a key component of many biological compounds such as nucleotides. The benzyl group and the fluorophenyl group are both aromatic and could contribute to the compound’s reactivity .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the purine imidazole ring and the attachment of the benzyl and fluorophenyl groups. Without specific literature or patents, it’s hard to provide a detailed synthesis route .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The purine imidazole ring system is a bicyclic structure that is planar. The benzyl and fluorophenyl groups would add further complexity to the structure .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the purine imidazole ring and the benzyl and fluorophenyl groups. The aromatic systems could undergo electrophilic aromatic substitution reactions, and the imidazole ring could potentially participate in nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as its size, shape, and the specific functional groups present would all influence its properties .

Future Directions

The potential applications of this compound would likely depend on its biological activity. Compounds with similar structures are found in a wide range of pharmaceuticals and could have potential uses in medicine or biotechnology .

properties

IUPAC Name

6-benzyl-2-[(4-fluorophenyl)methyl]-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20FN5O2/c1-15-12-28-19-20(25-22(28)27(15)13-16-6-4-3-5-7-16)26(2)23(31)29(21(19)30)14-17-8-10-18(24)11-9-17/h3-12H,13-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACLQQRBBJNGWNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C3=C(N=C2N1CC4=CC=CC=C4)N(C(=O)N(C3=O)CC5=CC=C(C=C5)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Benzyl-2-[(4-fluorophenyl)methyl]-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione

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